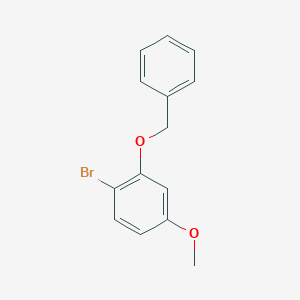

1-Bromo-4-methoxy-2-phenylmethoxybenzene

Descripción general

Descripción

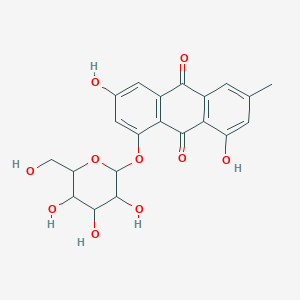

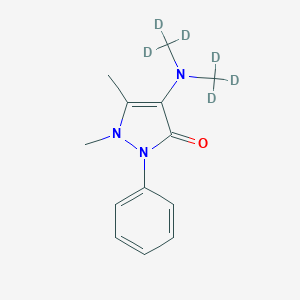

“1-Bromo-4-methoxy-2-phenylmethoxybenzene” is a chemical compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 . It is used for research purposes .

Molecular Structure Analysis

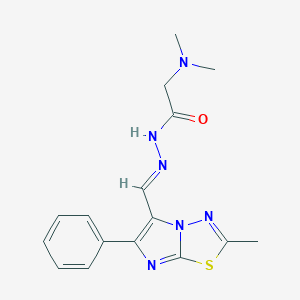

The molecular structure of “1-Bromo-4-methoxy-2-phenylmethoxybenzene” consists of a benzene ring with bromo, methoxy, and phenylmethoxy substituents .Physical And Chemical Properties Analysis

The predicted physical and chemical properties of “1-Bromo-4-methoxy-2-phenylmethoxybenzene” are as follows :Aplicaciones Científicas De Investigación

Applications in Liquid Crystals and Mesogenic Properties

1-Bromo-4-methoxy-2-phenylmethoxybenzene derivatives are used in the synthesis of chiral precursor compounds, leading to the development of chiral liquid crystals. The nature of the substituent on the phenyl ring significantly influences the mesogenic properties of these compounds, affecting their suitability for applications in display technologies and other areas where liquid crystals are used (Bertini et al., 2003).

Applications in Steric Protection

The compound has been used in the creation of sterically hindered bromobenzenes, leading to the stabilization of low-coordinate phosphorus compounds. This is particularly relevant in the field of chemical synthesis, where protecting groups are used to prevent unwanted reactions at specific sites of a molecule (Yoshifuji et al., 1993).

Applications in Radical Cyclisation

Researchers have explored the use of this compound in selective radical cyclisation processes. These processes are crucial for constructing complex organic molecules, including pharmaceuticals and other biologically active compounds (Esteves et al., 2007).

Applications in Monomer Synthesis

The compound plays a role in the synthesis of novel monomers, such as n-1-bromo-[4-(4-methoxyphenylazo)phenyloxy]-alkanes, which exhibit liquid crystalline behavior. These monomers are crucial for creating polymers with specific optical and electronic properties, useful in various high-tech applications (Wang et al., 2000).

Propiedades

IUPAC Name |

1-bromo-4-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNMWTHCRMWAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593735 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-methoxy-2-phenylmethoxybenzene | |

CAS RN |

150356-67-5 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)